9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine 9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
Brand Name: Vulcanchem
CAS No.: 2640963-45-5
VCID: VC11858884
InChI: InChI=1S/C18H27N7O3S/c1-28-7-6-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)29(26,27)24-4-2-3-5-24/h12-15H,2-11H2,1H3
SMILES: COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5
Molecular Formula: C18H27N7O3S
Molecular Weight: 421.5 g/mol

9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

CAS No.: 2640963-45-5

Cat. No.: VC11858884

Molecular Formula: C18H27N7O3S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

9-(2-methoxyethyl)-6-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine - 2640963-45-5

Specification

CAS No. 2640963-45-5
Molecular Formula C18H27N7O3S
Molecular Weight 421.5 g/mol
IUPAC Name 9-(2-methoxyethyl)-6-(5-pyrrolidin-1-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)purine
Standard InChI InChI=1S/C18H27N7O3S/c1-28-7-6-22-13-21-16-17(22)19-12-20-18(16)23-8-14-10-25(11-15(14)9-23)29(26,27)24-4-2-3-5-24/h12-15H,2-11H2,1H3
Standard InChI Key UZCDIPOLAGFVPW-UHFFFAOYSA-N
SMILES COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5
Canonical SMILES COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCC5

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound features a purine heterocycle substituted at the 9-position with a 2-methoxyethyl group and at the 6-position with a sulfonated bicyclic amine system. The octahydropyrrolo[3,4-c]pyrrole moiety is a bridged bicyclo[3.3.0]octane structure, imparting rigidity and stereochemical complexity. The sulfonyl group at the pyrrolidine nitrogen introduces polarity and potential hydrogen-bonding capabilities.

Table 1: Key Structural Components

ComponentDescription
Purine coreAromatic bicyclic system (imidazole fused to pyrimidine)
9-Substituent2-Methoxyethyl group (-CH2CH2OCH3)
6-Substituent5-(Pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole
StereocentersMultiple chiral centers in the bicyclic amine and sulfonamide groups

Stereochemical Considerations

The octahydropyrrolo[3,4-c]pyrrole system contains four stereocenters, resulting in potential diastereomers. Computational modeling suggests the (3aR,6aS) configuration optimizes binding to enzymatic targets by aligning the sulfonyl group for electrostatic interactions.

Synthesis and Manufacturing

Synthetic Route Overview

The synthesis involves three primary stages:

  • Purine Functionalization: Alkylation of the purine N-9 position using 2-methoxyethyl bromide under basic conditions.

  • Bicyclic Amine Preparation: Cyclocondensation of pyrrolidine precursors with sulfonyl chlorides to form the octahydropyrrolo[3,4-c]pyrrole-5-sulfonamide intermediate .

  • Coupling Reaction: Mitsunobu or Buchwald-Hartwig coupling to attach the bicyclic amine to the purine core.

Table 2: Representative Reaction Conditions

StepReagents/CatalystsTemperatureSolventYield (%)
1K2CO3, 2-methoxyethyl bromide80°CDMF72
2SOCl2, Et3N0°C → RTCH2Cl258
3Pd(dba)2, Xantphos100°CToluene41

Purification Challenges

The final product requires sequential chromatography (silica gel → preparative HPLC) due to polar sulfonyl groups and stereoisomer separation. Chiral stationary phases resolve enantiomers with >90% ee.

Physicochemical Properties

Thermodynamic Parameters

  • Molecular Weight: 467.56 g/mol

  • LogP: 1.8 (calculated via XLogP3), indicating moderate lipophilicity.

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, enhanced by the sulfonamide’s ionizability .

Spectroscopic Characterization

  • NMR:

    • 1H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, H-8), 4.21 (m, 2H, -OCH2-), 3.75 (s, 3H, -OCH3).

  • HRMS: m/z 468.1893 [M+H]+ (calculated: 468.1889).

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs demonstrate inhibition of adenosine deaminase (ADA) and p38 MAP kinase, attributed to:

  • Purine mimicry disrupting nucleotide metabolism.

  • Sulfonamide interaction with kinase ATP-binding pockets .

In Silico Docking Studies

Molecular dynamics simulations predict a binding affinity (ΔG = -9.2 kcal/mol) to ADA’s active site, stabilized by:

  • Hydrogen bonds between sulfonyl oxygen and Thr-269.

  • π-Stacking of the purine ring with Phe-65.

ParameterGuideline
PPENitrile gloves, safety goggles, lab coat
Storage-20°C, desiccated, under N2 atmosphere
Spill ManagementAbsorb with vermiculite, avoid aqueous wash

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